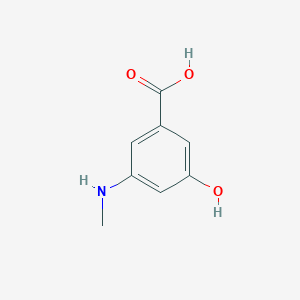
4,4,6-Trimethyl-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This specific compound is characterized by three methyl groups attached to the fourth and sixth positions of the chromene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-4H-chromene can be achieved through various methods. One common approach involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a catalyst . Another method includes the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral nickel(II) complex and p-toluenesulfonic acid, yielding enantioenriched 4H-chromenes .
Industrial Production Methods: Industrial production of 4,4,6-Trimethyl-4H-chromene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,6-Trimethyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can yield dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Applications De Recherche Scientifique
4,4,6-Trimethyl-4H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-4H-chromene involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
2H-chromene: Another member of the chromene family with similar biological activities.
4H-chromene: The parent compound of 4,4,6-Trimethyl-4H-chromene, exhibiting a wide range of biological activities.
Coumarin: A structurally related compound with notable anticoagulant and antimicrobial properties
Uniqueness: 4,4,6-Trimethyl-4H-chromene is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other chromene derivatives .
Propriétés
Numéro CAS |
92617-85-1 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4,4,6-trimethylchromene |
InChI |
InChI=1S/C12H14O/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-8H,1-3H3 |
Clé InChI |
AHJVFWNWGCVGFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC=CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



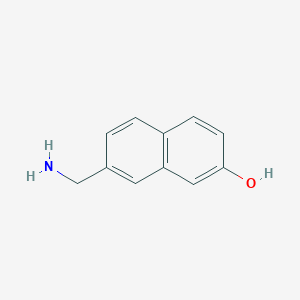
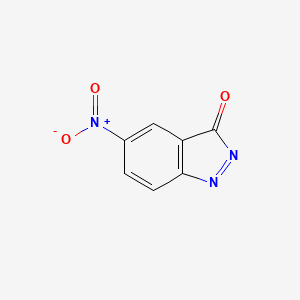
![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
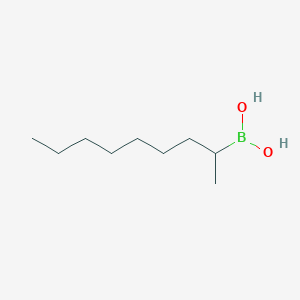
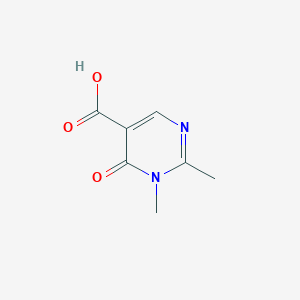


![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
